

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid literature review

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Compound of Interest

Compound Name: 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid

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An In-depth Technical Guide to **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid**

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.^{[1][2]} Its structural versatility and ability to participate in various biological interactions have established it as a "privileged pharmacophore" in drug discovery.^[2] Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.^{[2][3][4]}

This guide focuses on a specific, yet important, member of this family: **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid**. The strategic placement of a bulky tert-butyl group at the N1 position and a carboxylic acid at the C5 position makes this molecule a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The tert-butyl group can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets, while the carboxylic acid group serves as a key handle for derivatization, allowing for the creation of esters, amides, and other functional groups.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and

potential applications of this compound, grounded in established scientific literature.

PART 1: Synthesis and Characterization

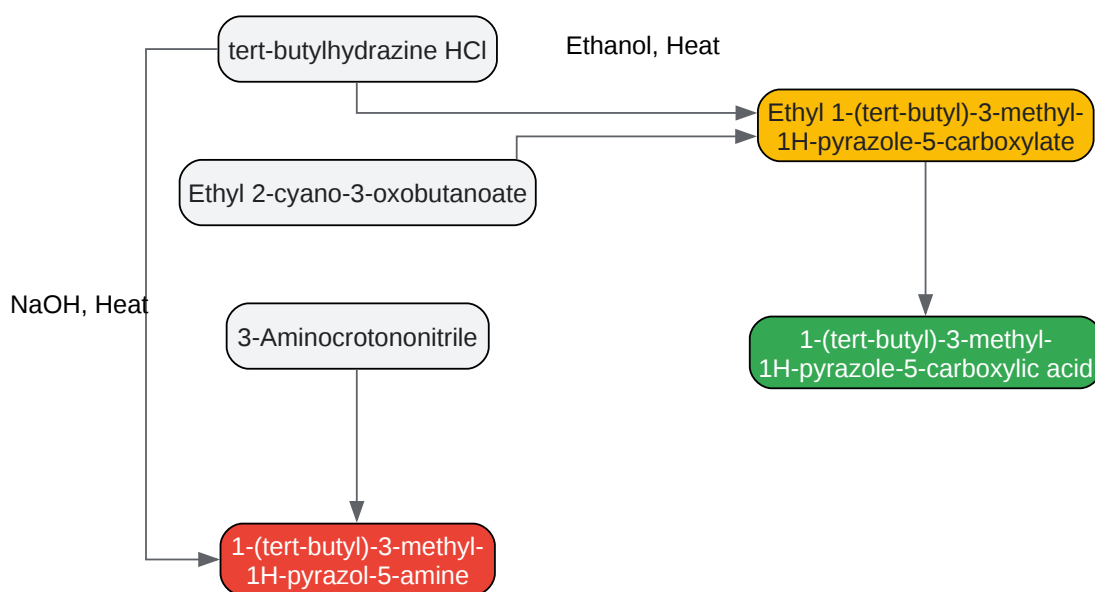
The synthesis of **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid** is not commonly reported as a direct, one-pot reaction. A more practical and well-documented approach involves a multi-step synthesis, typically starting with the formation of the corresponding amine precursor, followed by conversion to the carboxylic acid, often via an ester intermediate.

Synthetic Pathway Overview

A robust synthetic strategy involves two primary stages:

- **Formation of the Pyrazole Amine Precursor:** Cyclocondensation of a hydrazine derivative with a β -ketonitrile.
- **Conversion to Carboxylic Acid:** Hydrolysis of a pyrazole ester, which can be synthesized from the pyrazole amine. A more direct, albeit potentially lower-yielding, route could involve diazotization of the amine followed by cyanation and subsequent hydrolysis. However, the ester hydrolysis route is often preferred for its reliability.

A common and well-documented synthesis for the key intermediate, 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, is achieved by reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile.[5] The subsequent conversion to the carboxylic acid can be accomplished by hydrolyzing the corresponding ethyl ester.[6]



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Caption: General synthetic workflow for **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid**.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine (Precursor)

This protocol is adapted from a procedure published in Organic Syntheses.[5]

- **Reagent Preparation:** In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, add tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).
- **Base Addition:** Add 2 M sodium hydroxide (98.3 mL, 196.6 mmol) to the flask. Stir at ambient temperature until a complete solution forms (approximately 10 minutes).
- **Cyclization:** Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the solution. Equip the flask with a reflux condenser.

- **Heating:** Heat the mixture to an internal temperature of 90 °C with vigorous stirring for 22 hours. The mixture will become a yellow/orange biphasic solution.
- **Crystallization & Isolation:** Cool the mixture to 57 °C. Induce crystallization by creating seed crystals from a small aliquot or by scratching. Once crystallization begins, turn off the heat and allow the mixture to cool to ambient temperature while stirring, then place in an ice-water bath for one hour.
- **Filtration and Drying:** Collect the solids by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at ambient temperature. This procedure typically affords the product as a light tan granular solid.

Protocol 2: Synthesis of **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid** via Ester Hydrolysis

This protocol is a generalized method based on standard procedures for hydrolyzing pyrazole esters.[6][7] It assumes the successful synthesis of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate.

- **Reaction Setup:** Dissolve ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate (0.01 mol) in ethanol (40 mL) in a round-bottomed flask.
- **Hydrolysis:** Add a solution of potassium hydroxide (0.02 mol) in water (10 mL) to the flask.
- **Reflux:** Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
- **Acidification:** Dissolve the remaining aqueous residue in water and cool in an ice bath. Acidify the solution to approximately pH 3 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.
- **Isolation:** Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the final product, **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid**.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.^[2]

Table 1: Spectroscopic Data for Related Pyrazole Structures

Data Type	Characteristic Features and Chemical Shifts (δ)	Reference Source
^1H NMR	tert-Butyl (s, 9H): ~1.2-1.5 ppm Methyl (s, 3H): ~2.4-2.5 ppm N-Methyl (s, 3H): ~3.4-3.9 ppm Pyrazole H-4 (s, 1H): ~5.7-6.0 ppm	[2][8]
^{13}C NMR	tert-Butyl (CH_3): ~30 ppm tert-Butyl (Cq): ~32 ppm N-Methyl: ~35 ppm Pyrazole C-4: ~103 ppm Pyrazole C-5: ~130 ppm Pyrazole C-3: ~160 ppm	[1][2]
FT-IR (cm^{-1})	O-H (Carboxylic Acid): Broad, ~2500-3300 C-H (Alkyl): ~2850-2960 C=O (Carboxylic Acid): ~1700 C=N/C=C (Pyrazole Ring): ~1500-1600	[2]
Mass Spec	$[\text{M}+\text{H}]^+$: Expected at m/z = 197.10	Calculated

Note: The exact chemical shifts for the target compound may vary slightly. The data presented is a compilation from structurally similar compounds to provide an expected range for characterization.

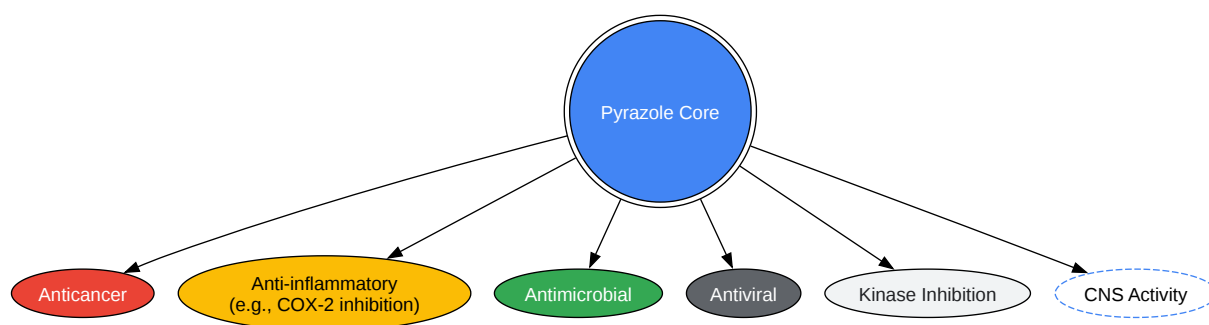
PART 2: Biological Significance and Applications

The pyrazole nucleus is a prolific scaffold in the development of therapeutic agents. Its derivatives have been extensively investigated and have shown a remarkable range of

biological activities.

Role as a Privileged Scaffold

The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide variety of biological targets.[2] This versatility is why it is considered a "privileged structure" in medicinal chemistry.



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Caption: Diverse biological activities associated with the pyrazole scaffold.

Potential Therapeutic Applications

Derivatives of pyrazole carboxylic acids are actively being explored in several therapeutic areas:

- **Anticancer Agents:** Numerous pyrazole-based compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[4][6][9] They can induce apoptosis or autophagy in tumor cells, making them promising candidates for oncology research.[4]
- **Anti-inflammatory Drugs:** The pyrazole moiety is famously a core component of celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. The carboxylic acid group can

be crucial for mimicking the binding of arachidonic acid in the COX enzyme active site.

- Antimicrobial and Antiviral Agents: Studies have shown that certain pyrazole derivatives exhibit significant activity against various bacteria, fungi, and viruses, including the Tobacco Mosaic Virus (TMV).^{[3][10]}

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid serves as an ideal starting point for exploring these activities. The carboxylic acid function allows for the straightforward synthesis of compound libraries (e.g., amides and esters), which can then be screened for biological activity.

Conclusion and Future Outlook

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its synthesis, while requiring multiple steps, is achievable through well-established and reliable chemical transformations. The presence of both a sterically demanding tert-butyl group and a reactive carboxylic acid function provides chemists with a powerful tool for creating structurally diverse molecules with finely tuned properties.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of foundational building blocks like this pyrazole derivative will only increase. Future research will likely focus on leveraging this scaffold to develop next-generation kinase inhibitors, novel anticancer agents, and potent anti-inflammatory drugs. The logical and predictable reactivity of this molecule ensures its continued relevance in the laboratories of synthetic and medicinal chemists for the foreseeable future.

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